![molecular formula C18H18N2O2 B5718424 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide
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Overview
Description
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAA is a synthetic compound that belongs to the class of acrylamides and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide is not well understood. However, it is believed that 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide exerts its inhibitory activity by binding to the active site of target enzymes, thereby preventing the substrate from binding to the enzyme.
Biochemical and Physiological Effects:
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the activity of various enzymes, including cholinesterases, proteases, and kinases. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has also been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has several advantages in lab experiments, including its potent inhibitory activity against various enzymes, its synthetic accessibility, and its ability to be easily modified. However, 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide research. One potential future direction is the development of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide-based inhibitors for various enzymes, including kinases and proteases. Another potential future direction is the development of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide-based materials, including polymers and nanoparticles, for various applications, including drug delivery and imaging. Additionally, further studies are needed to investigate the potential toxicity and safety of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide in various applications.
Synthesis Methods
The synthesis of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide involves the reaction between 4-aminobenzophenone and propionyl chloride in the presence of triethylamine. The resulting product is then reacted with acryloyl chloride to obtain 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the final product.
Scientific Research Applications
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been extensively used in various scientific research applications, including drug discovery, material science, and chemical biology. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, proteases, and kinases. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has also been used as a building block in the synthesis of various materials, including polymers and nanoparticles.
properties
IUPAC Name |
(E)-3-phenyl-N-[4-(propanoylamino)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-17(21)19-15-9-11-16(12-10-15)20-18(22)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,19,21)(H,20,22)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQWGPYRAGKHFV-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide |
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